1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines, which are characterized by a phenethylamine backbone with various functional groups. This compound is notable for its potential applications in medicinal chemistry and neuropharmacology due to its structural similarity to various psychoactive substances.
The compound can be synthesized through various methods, typically involving starting materials like substituted phenols and amines. Its synthesis and properties have been documented in chemical databases and scientific literature, indicating its relevance in both academic research and industrial applications.
The synthesis of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol generally involves the following steps:
The reduction process is crucial as it converts the carbonyl group into an alcohol, while the amination introduces the methylamino group, yielding the final product. Reaction conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity.
The molecular structure of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol features a methoxy group attached to a phenyl ring, a methylamino group, and an alcohol functional group. The structural formula can be represented as follows:
These identifiers are essential for database searches and chemical informatics applications.
1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol can participate in various chemical reactions:
Reagents used in these reactions include:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol involves interaction with neurotransmitter systems in the brain. It is believed to modulate the release of neurotransmitters such as dopamine and serotonin, potentially influencing mood and cognition.
Research indicates that compounds with similar structures often exhibit affinity for serotonin receptors, which could provide insights into their psychoactive effects. Further pharmacological studies are necessary to elucidate specific pathways involved.
Key chemical properties include:
These properties are crucial for applications in drug formulation and material science.
1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific uses:
1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS 73917-93-8) is a structurally distinctive beta-amino alcohol derivative featuring an ortho-methoxyphenyl group linked to a methylaminoethanol chain. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol [1]. This compound exemplifies the broader class of substituted phenethylamine derivatives, where the strategic positioning of the methoxy group adjacent to the ethanolamine side chain creates unique electronic and steric properties. These characteristics underpin its multifaceted roles in medicinal chemistry, ranging from serving as a synthetic intermediate to enabling structure-activity relationship (SAR) studies for adrenergic and other receptor-targeting agents. Its chemical identity is systematically documented under synonyms including 1-(2-methoxyphenyl)-2-(methylamino)ethanol and α-[(methylamino)methyl]-2-methoxybenzenemethanol [1].
The compound first emerged in chemical literature during the late 20th century, with its CAS registry (73917-93-8) established in the 1980s [1]. Early research focused on its synthesis as part of broader investigations into adrenergic amine analogs. The ortho-methoxy substitution pattern was strategically chosen to probe steric and electronic effects on receptor binding, contrasting with para-methoxy isomers (e.g., 1-(4-methoxyphenyl)-2-(methylamino)ethan-1-ol, CID 14121158) and halogenated derivatives like 1-(4-fluoro-2-methoxyphenyl)-2-(methylamino)ethanol [2] [4]. Initial synthetic routes likely involved reductive amination of 2-methoxyphenylglyoxal or nucleophilic ring-opening of 2-(2-methoxyphenyl)oxirane with methylamine—methods consistent with beta-amino alcohol production of that era.
A significant milestone was its recognition as a versatile synthetic intermediate for complex pharmacophores. For example, the (R)-enantiomer of its brominated analog, (R)-2-(3-bromo-2-methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS 1336294-25-7), gained attention for chiral synthesis applications [6]. This highlighted the scaffold’s adaptability for introducing stereochemical diversity, a critical factor in drug optimization. The compound’s commercial availability from specialized suppliers (e.g., Amatek Scientific) by the early 2000s facilitated broader pharmacological exploration [1].
Table 1: Key Identifiers of 1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Property | Value | Source |
---|---|---|
CAS Registry Number | 73917-93-8 | [1] |
Molecular Formula | C₁₀H₁₅NO₂ | [1] |
Systematic Name | 1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol | [1] |
Synonyms | α-[(Methylamino)methyl]-2-methoxybenzenemethanol; 1-(2-Methoxyphenyl)-2-(methylamino)ethanol | [1] |
Molecular Weight | 181.23 g/mol | [1] |
Chiral Analog Example | (R)-2-(3-Bromo-2-methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS 1336294-25-7) | [6] |
The core structure of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol serves as a critical template in drug design due to its dual functionality: the aromatic system enables π-stacking and hydrophobic interactions, while the amino alcohol moiety facilitates hydrogen bonding and protonation-dependent receptor engagement. Key roles include:
Adrenergic Receptor SAR Probe: The ortho-methoxy group induces torsional strain between the phenyl ring and ethanolamine chain, subtly altering receptor binding kinetics compared to meta- or para-substituted analogs. This has been exploited to study subtype selectivity in beta-adrenergic and alpha-adrenergic ligands [1] [6]. Molecular docking studies suggest the methoxy oxygen can form weak hydrogen bonds with serine residues in adrenergic binding pockets.
Synthetic Intermediate for Targeted Therapies: This scaffold is integral to synthesizing kinase inhibitors and epigenetic modulators. For instance, derivatives feature in patents for EGFR (Epidermal Growth Factor Receptor) degraders targeting resistant mutants (e.g., Del19/T790M/C797S and L858R/T790M/C797S in non-small cell lung cancer) [8]. The amino alcohol segment enables linkage to E3 ligase binders (e.g., cereblon ligands) in PROTACs (Proteolysis-Targeting Chimeras), promoting mutant EGFR degradation via the ubiquitin-proteasome system [8].
Building Block for Anti-Fibrotic Agents: Structural analogs, particularly those incorporating pyrimidine or fluorinated aryl systems, demonstrate efficacy against collagen deposition in hepatic fibrosis models. While not the parent compound itself, derivatives like 1-(4-fluoro-2-methoxyphenyl)-2-(methylamino)ethanol (Enamine catalog: ENAH304F7C31) leverage the core to optimize bioactivity and metabolic stability [4] [7]. Modifications such as fluorine addition enhance membrane permeability and CP4H (Collagen Prolyl-4-Hydroxylase) inhibition, reducing hydroxyproline content in stellate cells—a key anti-fibrotic mechanism [4] [7].
Table 2: Pharmacologically Relevant Structural Analogs and Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Research Context | |
---|---|---|---|---|---|
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | C₁₀H₁₅NO₂ | 181.23 | Para-methoxy isomer | Adrenergic binding comparisons | [2] |
1-(4-Fluoro-2-methoxyphenyl)-2-(methylamino)ethanol | C₁₀H₁₄FNO₂ | 199.22 | 4-Fluoro addition | Enhanced metabolic stability | [4] |
(R)-2-(3-Bromo-2-methoxyphenyl)-2-(methylamino)ethan-1-ol | C₁₀H₁₄BrNO₂ | 260.13 | 3-Bromo addition, chiral center | Stereoselective synthesis | [6] |
1-(2-Methoxyphenyl)-2-(2-methylpropylamino)ethanol | C₁₃H₂₁NO₂ | 223.31 | Branched alkylamino group | Receptor affinity optimization | [3] |
PROTAC EGFR degraders | Variable | >600 | Linked to E3 ligase binders | Mutant EGFR degradation in NSCLC | [8] |
The compound’s future utility lies in rational drug optimization. Computational modeling predicts that further modifications—such as introducing electron-withdrawing groups at the phenyl 4-position or alkyl chain extension on the amino group—could enhance blood-brain barrier penetration for CNS applications or mitigate cytochrome P450 metabolism. Its role in synthesizing covalent inhibitors via Michael acceptor attachments to the amino group is also being explored, particularly for irreversible kinase targeting [5] [8].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7